molecular formula C8H6Cl3NO B3047873 n-(3-Chlorophenyl)-2,2-dichloroacetamide CAS No. 14676-39-2

n-(3-Chlorophenyl)-2,2-dichloroacetamide

Cat. No.: B3047873
CAS No.: 14676-39-2
M. Wt: 238.5 g/mol
InChI Key: LCMVVAIGAFVRAL-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2,2-dichloroacetamide: is an organic compound with the molecular formula C8H7Cl3NO It is a derivative of acetamide, where the hydrogen atoms are substituted with chlorine atoms and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-2,2-dichloroacetamide typically involves the reaction of 3-chloroaniline with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{3-chloroaniline} + \text{dichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorophenyl)-2,2-dichloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form 3-chloroaniline and dichloroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 3-chloroaniline and dichloroacetic acid.

    Oxidation and Reduction: Corresponding oxides or amines.

Scientific Research Applications

N-(3-Chlorophenyl)-2,2-dichloroacetamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(3-Chlorophenyl)acetamide: Similar structure but lacks the dichloro substitution.

    N-(4-Chlorophenyl)-2,2-dichloroacetamide: Similar structure with a different position of the chlorine atom on the phenyl ring.

    N-(3-Chlorophenyl)-2-chloroacetamide: Similar structure with one less chlorine atom.

Uniqueness: N-(3-Chlorophenyl)-2,2-dichloroacetamide is unique due to the presence of two chlorine atoms on the acetamide group, which can influence its reactivity and biological activity

Properties

IUPAC Name

2,2-dichloro-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO/c9-5-2-1-3-6(4-5)12-8(13)7(10)11/h1-4,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMVVAIGAFVRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336305
Record name n-(3-chlorophenyl)-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14676-39-2
Record name n-(3-chlorophenyl)-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3'-TRICHLOROACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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